Cas no 1262012-44-1 (3-Chloro-2-hydroxycinnamic acid)

3-Chloro-2-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
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- 3-Chloro-2-hydroxycinnamic acid
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- インチ: 1S/C9H7ClO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12)/b5-4+
- InChIKey: QZBRMXWGMKNZIQ-SNAWJCMRSA-N
- SMILES: ClC1=CC=CC(/C=C/C(=O)O)=C1O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 215
- XLogP3: 2.4
- トポロジー分子極性表面積: 57.5
3-Chloro-2-hydroxycinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016135-250mg |
3-Chloro-2-hydroxycinnamic acid |
1262012-44-1 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
Alichem | A015016135-1g |
3-Chloro-2-hydroxycinnamic acid |
1262012-44-1 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Alichem | A015016135-500mg |
3-Chloro-2-hydroxycinnamic acid |
1262012-44-1 | 97% | 500mg |
863.90 USD | 2021-05-31 |
3-Chloro-2-hydroxycinnamic acid 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
3-Chloro-2-hydroxycinnamic acidに関する追加情報
Introduction to 3-Chloro-2-hydroxycinnamic acid (CAS No. 1262012-44-1)
3-Chloro-2-hydroxycinnamic acid is a significant compound in the realm of pharmaceutical chemistry and bioactive molecule synthesis. With the CAS number 1262012-44-1, this molecule has garnered attention due to its versatile applications in drug development and synthetic chemistry. The structural framework of 3-Chloro-2-hydroxycinnamic acid incorporates both chloro and hydroxyl functional groups, which contribute to its reactivity and utility in various chemical transformations.
The compound belongs to the class of cinnamic acid derivatives, which are widely recognized for their biological activities. The presence of a chlorine substituent at the third position and a hydroxyl group at the second position enhances its potential as an intermediate in synthesizing more complex molecules. This unique structural configuration makes 3-Chloro-2-hydroxycinnamic acid a valuable building block in medicinal chemistry.
In recent years, 3-Chloro-2-hydroxycinnamic acid has been extensively studied for its role in developing novel therapeutic agents. Research has demonstrated its efficacy in various pharmacological assays, including anti-inflammatory, antioxidant, and antimicrobial properties. The hydroxyl group facilitates hydrogen bonding interactions, while the chloro group can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate for further functionalization.
One of the most compelling aspects of 3-Chloro-2-hydroxycinnamic acid is its application in the synthesis of bioactive natural products and drug candidates. For instance, studies have shown that derivatives of this compound can be used to develop inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. The ability to modify its structure allows chemists to fine-tune its biological activity, leading to more effective therapeutic outcomes.
The synthesis of 3-Chloro-2-hydroxycinnamic acid typically involves multi-step organic reactions, starting from readily available cinnamic acid precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to introduce the chloro and hydroxyl groups with high precision. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and efficient.
Recent advancements in computational chemistry have further enhanced the understanding of 3-Chloro-2-hydroxycinnamic acid's reactivity and potential applications. Molecular modeling studies have predicted new derivatives with enhanced pharmacological properties, guiding experimental efforts towards more targeted drug development. Additionally, green chemistry principles have been integrated into its synthesis, promoting environmentally friendly approaches that reduce waste and energy consumption.
The pharmaceutical industry has shown particular interest in 3-Chloro-2-hydroxycinnamic acid due to its potential as a lead compound for new drugs. Preclinical studies have highlighted its ability to modulate key signaling pathways implicated in various diseases. For example, researchers have explored its role in inhibiting cyclooxygenase (COX) enzymes, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that modifications of 3-Chloro-2-hydroxycinnamic acid could yield novel anti-inflammatory agents with improved efficacy and reduced side effects.
Beyond pharmaceutical applications, 3-Chloro-2-hydroxycinnamic acid has found utility in materials science and agrochemical research. Its ability to participate in polymerization reactions makes it a candidate for developing novel materials with specific properties. Moreover, its derivatives have been investigated for their potential as intermediates in synthesizing plant growth regulators and pesticides, contributing to sustainable agricultural practices.
The future prospects of 3-Chloro-2-hydroxycinnamic acid are promising, with ongoing research focusing on expanding its chemical space and exploring new applications. Innovations in synthetic methodologies and biocatalysis are expected to further enhance its accessibility and versatility. As our understanding of molecular interactions continues to grow, so too will the potential uses of this remarkable compound.
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